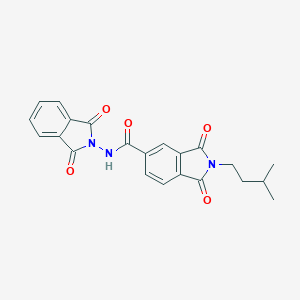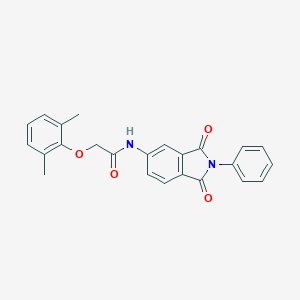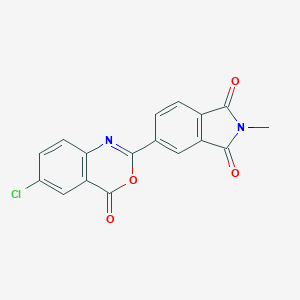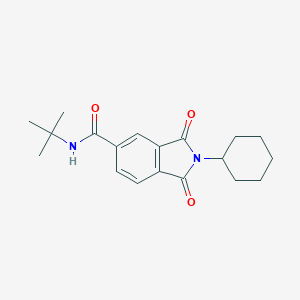![molecular formula C21H13ClN4O7 B303197 N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)
N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide, also known as ACY-1215, is a small molecule inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a member of the histone deacetylase family, which regulates gene expression by removing acetyl groups from histone proteins. ACY-1215 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide involves the inhibition of HDAC6 enzyme activity. HDAC6 is involved in the regulation of various cellular processes, including the degradation of misfolded proteins, the transport of vesicles, and the regulation of gene expression. By inhibiting HDAC6 activity, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide disrupts these cellular processes and induces cell death in cancer cells, reduces inflammation, and improves cognitive function in neurodegenerative disorders.
Biochemical and Physiological Effects
N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to have various biochemical and physiological effects, including the induction of cell death in cancer cells, the reduction of inflammation, and the improvement of cognitive function. Additionally, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to enhance the efficacy of other cancer treatments, such as bortezomib, by increasing the sensitivity of cancer cells to these drugs.
実験室実験の利点と制限
One of the advantages of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide is its specificity for HDAC6 inhibition, which reduces the risk of off-target effects. Additionally, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to have good pharmacokinetic properties, making it a viable candidate for further research and development. However, one of the limitations of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide is its low solubility, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide, including:
1. Further studies on the efficacy of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide in various cancer types and in combination with other cancer treatments.
2. Investigation of the potential therapeutic role of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide in neurodegenerative disorders.
3. Development of new formulations of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide to improve its solubility and bioavailability.
4. Studies on the long-term safety and toxicity of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide in animal models and humans.
5. Investigation of the potential use of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide in other diseases, such as autoimmune disorders and infectious diseases.
Conclusion
In conclusion, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide is a small molecule inhibitor of the HDAC6 enzyme that has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been extensively studied for its efficacy and safety, making it a viable candidate for further research and development. Future studies on N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide will provide valuable insights into its potential therapeutic applications and mechanisms of action.
合成法
The synthesis of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide involves a multi-step process that includes the formation of key intermediates such as 4-chlorobenzoyl chloride and 6-amino-4-(methoxymethyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2-carboxylic acid. These intermediates are then coupled together to form the final product, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide. The synthesis of N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been optimized to improve yield and purity, making it a viable candidate for further research and development.
科学的研究の応用
N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammation. In cancer, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to induce cell death in multiple myeloma and lymphoma cell lines by inhibiting HDAC6 activity. Additionally, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to enhance the efficacy of other cancer treatments, such as bortezomib, by increasing the sensitivity of cancer cells to these drugs. In neurodegenerative disorders, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease. In inflammation, N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting a potential therapeutic role in inflammatory diseases.
特性
製品名 |
N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide |
|---|---|
分子式 |
C21H13ClN4O7 |
分子量 |
468.8 g/mol |
IUPAC名 |
N-[2-acetamido-8-(4-chlorobenzoyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]acetamide |
InChI |
InChI=1S/C21H13ClN4O7/c1-8(27)23-25-18(30)12-7-13-15(21(33)26(19(13)31)24-9(2)28)16(14(12)20(25)32)17(29)10-3-5-11(22)6-4-10/h3-7H,1-2H3,(H,23,27)(H,24,28) |
InChIキー |
QLGWBOAHBHKWFQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NN1C(=O)C2=CC3=C(C(=C2C1=O)C(=O)C4=CC=C(C=C4)Cl)C(=O)N(C3=O)NC(=O)C |
正規SMILES |
CC(=O)NN1C(=O)C2=CC3=C(C(=C2C1=O)C(=O)C4=CC=C(C=C4)Cl)C(=O)N(C3=O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![S-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl] ethanethioate](/img/structure/B303120.png)
![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)
![5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B303124.png)



![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)
![4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)
